N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide
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Description
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Drug Development
N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is part of a class of compounds utilized in various syntheses and drug development processes. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, involving a dehydrative cyclization process, is significant in the development of compounds with potential oral bioavailability drug properties (Kim, Kwon, Han, & Gong, 2019). Furthermore, the development of new methods for synthesizing related compounds, such as 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, demonstrates its applicability in creating anti-cancer drugs like dasatinib (Chen, Zhao, Wang, Droghini, Lajeunesse, Sirard, Endo, Balasubramanian, & Barrish, 2009).
Antimicrobial and Antifungal Applications
Compounds from this family have been explored for their antimicrobial and antifungal properties. A study on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlighted significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial and antifungal activities (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Applications in Corrosion Inhibition
This class of compounds has also found use in the field of corrosion inhibition. Studies on thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, have shown potential in inhibiting mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016). The exploration of these compounds for their protective qualities against steel corrosion in acidic environments indicates their potential for practical industrial applications.
Biological Imaging and Monitoring
In the realm of biological research, derivatives of this compound class have been developed as probes for monitoring specific enzymes. For example, a study on the development of a ratiometric fluorescent probe derived from 2-(2-hydroxy-3-methoxyphenyl) benzothiazole for monitoring human carboxylesterase 1 activity in vitro and in cellular imaging demonstrates the applicability of these compounds in biochemical and medical research (Liu, Feng, Ge, Lv, Hou, Cao, Cui, & Yang, 2014).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-7-14(17)11-12-21-18(25)16-13-28-20(23-16)24-19(26)22-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLITABGVJMGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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